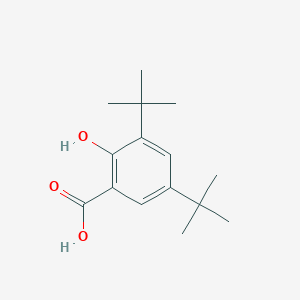

3,5-Bis-tert-butylsalicylic acid

Description

Properties

IUPAC Name |

3,5-ditert-butyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQBZEFLFSFEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96247-23-3 (potassium salt) | |

| Record name | 3,5-Di-tert-butylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019715196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2066519 | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19715-19-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19715-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019715196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis-tert-butylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis-tert-butylsalicylic Acid: Chemical Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,5-Bis-tert-butylsalicylic acid. It includes a detailed synthesis protocol, a summary of its spectral data, and an exploration of the biological activities of its metal complexes, particularly focusing on its involvement in cancer-related signaling pathways.

Core Chemical and Physical Properties

This compound is a substituted salicylic acid derivative characterized by the presence of two bulky tert-butyl groups on the aromatic ring. These substituents significantly influence its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 250.33 g/mol | [2][4][6] |

| Melting Point | 157-162 °C | [4] |

| Boiling Point (Predicted) | 335.6 ± 42.0 °C | [1][4] |

| Density (Predicted) | 1.070 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 3.34 ± 0.14 | [4] |

| Solubility | Soluble in Methanol | [4] |

| Appearance | Off-white to beige powder | [4] |

Spectral Data

-

¹H-NMR Spectroscopy : The proton NMR spectrum of this compound is available and can be used for structural confirmation.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule.[7]

Synthesis of this compound via Kolbe-Schmitt Reaction

The synthesis of this compound is commonly achieved through the Kolbe-Schmitt reaction, starting from 2,4-di-tert-butylphenol.[2][8]

Experimental Protocol

Materials:

-

2,4-di-tert-butylphenol

-

Low-grade alcohol (e.g., ethanol, propanol)[8]

-

Alkali metal hydroxide (e.g., potassium hydroxide, sodium hydroxide)[8]

-

Carbon dioxide (gas)[8]

-

Dilute mineral acid (e.g., hydrochloric acid, sulfuric acid)[8]

-

Extraction solvent (e.g., toluene, ethylbenzene)[8]

-

Water

Procedure:

-

Formation of the Phenoxide Salt:

-

Dissolve 2,4-di-tert-butylphenol in a low-grade alcohol (1-5 times the weight of the phenol).[8]

-

Add an alkali metal hydroxide (0.8-1.2 times the molar equivalent of the phenol).[8]

-

Heat the mixture at 50-80°C for at least 2 hours to form the corresponding alkali metal phenoxide.[8]

-

Evaporate the alcohol and water to obtain the anhydrous 2,4-di-tert-butylphenol salt.[8]

-

-

Carboxylation:

-

Transfer the anhydrous phenoxide salt to a suitable pressure reactor.

-

Introduce carbon dioxide gas into the reactor.

-

Heat the mixture to 110-250°C under a pressure of 0.5-1.0 MPa for 2-5 hours to yield the alkali metal salt of this compound.[8]

-

-

Work-up and Purification:

-

After cooling, dissolve the resulting salicylate salt in water.[8]

-

Extract any unreacted 2,4-di-tert-butylphenol with an organic solvent (e.g., toluene).[8]

-

Separate the aqueous layer and acidify it by dropwise addition of a dilute mineral acid to a pH of 2-3. This will precipitate the this compound as a flocculent solid.[8]

-

Filter the precipitate, wash it with water, and dry it thoroughly.

-

For higher purity, the product can be further purified by sublimation.[8]

-

Biological Activity and Signaling Pathways

While this compound itself has been studied for various applications, its metal complexes have shown significant biological activity. A zinc complex of 3,5-di-tert-butyl salicylate has demonstrated inhibitory effects on triple-negative breast cancer (TNBC) cells.[9]

This complex has been shown to inhibit cell viability, migration, and invasion, and to induce apoptosis in TNBC cells.[9] RNA sequencing and subsequent analyses revealed that the anticancer activity of this zinc complex may be mediated through its influence on the JAK-STAT3, HIF-1, and TNF signaling pathways.[9]

Inhibition of the JAK-STAT3 Signaling Pathway

The zinc complex of 3,5-di-tert-butyl salicylate has been observed to significantly downregulate the JAK-STAT3 signaling pathway.[9] Specifically, it leads to a drastic decrease in the phosphorylation of STAT3 and its upstream kinase, SRC.[9]

References

- 1. chembk.com [chembk.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3,5-Di-tert-butylsalicylic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid - Google Patents [patents.google.com]

- 9. Zinc complex of 3,5-di-tert-butyl salicylate inhibits viability, migration, and invasion in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Bis-tert-butylsalicylic Acid (CAS: 19715-19-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Bis-tert-butylsalicylic acid, a key organic intermediate in the synthesis of various industrial and pharmaceutical compounds. This document details its physicochemical properties, established synthesis protocols, spectral characteristics, and known biological activities, with a focus on recent findings in cancer research.

Physicochemical and Spectroscopic Properties

This compound, also known as 3,5-Di-tert-butyl-2-hydroxybenzoic acid, is an off-white to beige crystalline powder.[1] Its core structure consists of a salicylic acid backbone with two bulky tert-butyl groups at positions 3 and 5. These sterically hindering groups significantly influence its chemical reactivity and physical properties.

Physical and Chemical Data

A summary of the key physicochemical data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 19715-19-6 | [2] |

| Molecular Formula | C₁₅H₂₂O₃ | [3] |

| Molecular Weight | 250.33 g/mol | [2][4] |

| Melting Point | 157-162 °C | |

| Boiling Point | 335.6 °C at 760 mmHg | N/A |

| Density | 1.070 g/cm³ (Predicted) | N/A |

| Appearance | Off-white to beige powder | [1] |

| InChI Key | ZWQBZEFLFSFEOS-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(C)(C)c1cc(C(O)=O)c(O)c(c1)C(C)(C)C | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While full spectra are best obtained experimentally, the expected characteristics are described below based on its chemical structure and data from its methyl ester derivative.[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Two singlets for the two non-equivalent tert-butyl groups (18H total), two doublets for the two aromatic protons on the benzene ring (2H), and a broad singlet for the acidic carboxylic acid proton. The phenolic hydroxyl proton may also appear as a broad singlet. For the related Methyl 3,5-di-tert-butyl-2-hydroxybenzoate, the following shifts were observed in CDCl₃: 1.30 (s, 9H), 1.43 (s, 9H), 3.93 (s, 3H, methyl ester), 7.52 (d, J=2.4 Hz, 1H), 7.71 (d, J=2.4 Hz, 1H), 11.35 (s, 1H, hydroxyl).[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the quaternary carbons, and the methyl carbons of the tert-butyl groups. For Methyl 3,5-di-tert-butyl-2-hydroxybenzoate, characteristic peaks are observed at: 171.8 (C=O), 159.0, 140.4, 137.2, 130.4, 123.6, 111.3 (aromatic carbons), 52.2 (OCH₃), 35.2, 34.3 (quaternary carbons of t-butyl), 31.4, 29.4 (methyl carbons of t-butyl).[5]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (~1680-1710 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and alkyl groups.

Synthesis Methodologies

Two primary synthetic routes are well-documented for the preparation of this compound. The selection of a method often depends on the available starting materials, desired scale, and safety considerations.

Method 1: Kolbe-Schmitt Carboxylation of 2,4-Di-tert-butylphenol

This classic method involves the direct carboxylation of a phenoxide salt. A critical modification to the standard Kolbe-Schmitt reaction is necessary to achieve high yields, as the starting material is prone to oxidative dimerization.[6] The process involves the formation of the potassium salt of 2,4-di-tert-butylphenol, followed by carboxylation using carbon dioxide under pressure.[6][7][8]

Caption: Kolbe-Schmitt Synthesis Workflow.

Experimental Protocol:

-

Phenoxide Formation: In a suitable reactor, dissolve 2,4-di-tert-butylphenol in a low-grade alcohol (e.g., methanol, 1-5 times the weight of the phenol).[7]

-

Heat the mixture to 50-80°C and stir for at least 2 hours.[7]

-

Remove the alcohol and water under vacuum to obtain the anhydrous potassium 2,4-di-tert-butylphenoxide salt as a dry powder.[7]

-

Carboxylation: Transfer the anhydrous salt to an autoclave. Purge the vessel with an inert gas like nitrogen or argon to minimize the presence of oxygen.[6]

-

Pressurize the autoclave with carbon dioxide to 0.5-1.0 MPa and heat to 110-250°C for 2-5 hours.[7] The optimized conditions reported for higher yield are crucial here.[6]

-

Workup and Isolation: After cooling, dissolve the resulting crude salicylate salt in water.[7]

-

Extract the aqueous solution with a non-polar solvent (e.g., heptane or benzene) to remove any unreacted 2,4-di-tert-butylphenol.[7]

-

Separate the aqueous layer and slowly add a dilute mineral acid (e.g., 10% HCl) with stirring until the pH reaches 2-3.[7]

-

The product will precipitate as a flocculent solid.[7]

-

Collect the solid by filtration, wash thoroughly with water, and dry to yield this compound.[7] Further purification can be achieved by sublimation or recrystallization.[7]

Method 2: Friedel-Crafts Alkylation of Methyl Salicylate and Subsequent Hydrolysis

This alternative route begins with the more readily available methyl salicylate. The ester is first di-alkylated using a tert-butyl source in a Friedel-Crafts reaction, followed by hydrolysis of the ester to yield the final carboxylic acid.[9]

Caption: Friedel-Crafts / Hydrolysis Workflow.

Experimental Protocol:

-

Friedel-Crafts Alkylation: To a flask containing methyl salicylate and methanol, add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature between 0-15°C.[9]

-

Slowly add the alkylating agent, such as tert-butanol, to the reaction mixture, ensuring the temperature remains controlled.[9]

-

After the reaction is complete, pour the mixture into ice water to precipitate the crude methyl 3,5-bis-tert-butylsalicylate.[9]

-

Filter the solid and wash with water until neutral.[9]

-

Hydrolysis: Transfer the crude ester to a reaction vessel. Add sodium hydroxide (NaOH), water, and methanol.[9]

-

Heat the mixture to reflux (70-90°C) for approximately 3 hours to saponify the ester.[9]

-

After hydrolysis, distill off the methanol.[9]

-

Workup and Isolation: Cool the remaining aqueous solution to 60-70°C and acidify with a dilute strong acid (e.g., 20% H₂SO₄ or HCl) to a pH of 1.[9]

-

The this compound will precipitate out of the solution.[9]

-

Collect the product by filtration, wash with water, and dry (e.g., at 105°C for 8 hours) to obtain the pure product.[9]

Biological Activity and Mechanism of Action

While this compound itself is primarily an intermediate, its derivatives and metal complexes have shown significant biological activity.

Anti-Cancer Activity of its Zinc Complex

A recent study highlighted the potent anti-cancer properties of a zinc complex of 3,5-di-tert-butyl salicylate. This complex was found to inhibit cell viability, invasion, and migration while inducing apoptosis in triple-negative breast cancer (TNBC) 4T1 cells.[1]

RNA-sequencing and pathway analysis revealed that the compound's mechanism of action may involve the modulation of several key signaling pathways critical for cancer cell survival and proliferation.[1]

-

JAK-STAT3 Pathway: The study demonstrated that the zinc complex significantly decreased the phosphorylation of STAT3 and its upstream kinase, SRC. The STAT3 pathway is a crucial regulator of gene expression involved in cell proliferation, survival, and angiogenesis, and its constitutive activation is common in many cancers, including TNBC.[1]

-

HIF-1 and TNF Signaling: The analysis also implicated the Hypoxia-Inducible Factor 1 (HIF-1) and Tumor Necrosis Factor (TNF) signaling pathways, both of which are central to cancer progression, inflammation, and metastasis.[1]

The findings strongly suggest that the zinc complex of 3,5-di-tert-butyl salicylate exerts its anti-tumor effects primarily by downregulating the STAT3 signaling cascade via the SRC pathway.[1]

Caption: Inhibition of the SRC-STAT3 Pathway.

Glycogen Phosphorylase Inhibition

Derivatives of this compound have been synthesized and evaluated as potential inhibitors of Glycogen Phosphorylase (GP).[5] GP is a key enzyme in the glycogenolysis pathway, and its inhibition is a therapeutic strategy for managing blood glucose levels in type 2 diabetes.[5][10][11] This line of research suggests that the 3,5-bis-tert-butylsalicyl scaffold could serve as a starting point for developing novel anti-diabetic agents.

Applications in Research and Development

Beyond its biological potential, this compound and its derivatives have several important applications:

-

Chemical Synthesis: It is a crucial intermediate for producing antioxidants, agricultural chemicals, and materials for pressure-sensitive recording paper.[7]

-

Coordination Chemistry: It serves as a ligand for creating metal complexes. Its zinc and other metal salts possess interesting triboelectrical properties and are used as charge control agents in xerographic toners and powdered inks.[9]

-

Catalysis: The corresponding aldehyde, 3,5-di-tert-butylsalicylaldehyde, is a precursor for synthesizing salen ligands, which are widely used in asymmetric catalysis, most notably in Jacobsen's epoxidation catalyst.[12]

-

Material Science: The compound has been used in studies of long-wavelength fluorescence emission in various organic solvents.

References

- 1. Zinc complex of 3,5-di-tert-butyl salicylate inhibits viability, migration, and invasion in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-二叔丁基水杨酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,5-Di-tert-butylsalicylic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid - Google Patents [patents.google.com]

- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 9. CN104030918A - Preparation method for metal complex-(3,5- di-tert-butyl salicylic acid) - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 3,5-Di-tert-butylsalicylic Acid from 2,4-Di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-di-tert-butylsalicylic acid from 2,4-di-tert-butylphenol. The primary synthetic route discussed is the Kolbe-Schmitt reaction, a well-established carboxylation method. This document details the underlying reaction mechanism, optimized experimental protocols, and purification techniques. Quantitative data from various sources are compiled for comparative analysis. Furthermore, potential side reactions and byproducts are examined, and the applications of 3,5-di-tert-butylsalicylic acid in medicinal chemistry and drug development are highlighted.

Introduction

3,5-Di-tert-butylsalicylic acid is a valuable organic compound utilized as a building block in the synthesis of various pharmaceuticals and specialty chemicals. Its derivatives have shown promise in diverse therapeutic areas. The most common and industrially viable method for its preparation is the Kolbe-Schmitt reaction of 2,4-di-tert-butylphenol. This guide aims to provide researchers and professionals in drug development with a detailed understanding of this synthetic process, enabling efficient and optimized production of this key intermediate.

The Kolbe-Schmitt Reaction: Mechanism and Optimization

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol. The reaction proceeds by heating a phenoxide with carbon dioxide under pressure, followed by acidification.

Reaction Mechanism

The synthesis of 3,5-di-tert-butylsalicylic acid from 2,4-di-tert-butylphenol via the Kolbe-Schmitt reaction involves the following key steps:

-

Deprotonation: 2,4-di-tert-butylphenol is treated with a strong base, typically an alkali metal hydroxide like potassium hydroxide or sodium hydroxide, to form the corresponding phenoxide salt. This deprotonation is crucial as it activates the aromatic ring towards electrophilic attack.

-

Electrophilic Attack: The generated phenoxide then acts as a nucleophile and attacks the electrophilic carbon of carbon dioxide. The reaction is typically carried out under pressure to increase the concentration of CO2 in the reaction medium.

-

Rearrangement and Tautomerization: The initial carboxylation product undergoes rearrangement and tautomerization to form the more stable salicylate.

-

Acidification: The reaction mixture is then acidified to protonate the salicylate and yield the final product, 3,5-di-tert-butylsalicylic acid.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have shown that the formation of 3,5-di-tert-butylsalicylic acid is thermodynamically favorable.[1][2][3] However, the reaction can also yield a kinetically favored side product.[1][2]

Side Reactions and Byproduct Formation

A significant challenge in the Kolbe-Schmitt synthesis of 3,5-di-tert-butylsalicylic acid is the formation of byproducts. The most prominent byproduct is the oxidative coupling product, 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl.[4] The formation of this dimer is particularly favored under initial, unoptimized conditions and can significantly reduce the yield of the desired product.[4]

Mitigation of Byproduct Formation:

Research has shown that the formation of the dimeric byproduct can be minimized by optimizing the reaction conditions. Key factors include:[4]

-

Exclusion of Oxygen: The presence of oxygen promotes the formation of phenoxide radicals, which then couple to form the dimer. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

-

Reaction Time and Temperature: Careful control of the reaction time and temperature can favor the desired carboxylation over the oxidative coupling.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 3,5-di-tert-butylsalicylic acid from 2,4-di-tert-butylphenol.

Protocol from Patent Literature

This protocol is adapted from a detailed patent describing the industrial-scale synthesis.[5]

Step 1: Formation of the Phenoxide Salt

-

In a suitable reactor, dissolve 2,4-di-tert-butylphenol in a low-grade alcohol (e.g., methanol, ethanol, or propanol) at a ratio of 1:1 to 1:5 (w/w).

-

Add 0.8 to 1.2 molar equivalents of an alkali metal hydroxide (e.g., potassium hydroxide or sodium hydroxide).

-

Heat the mixture to 50-80°C and stir for at least 2 hours.

-

Evaporate the alcohol and water under reduced pressure to obtain the anhydrous 2,4-di-tert-butylphenoxide salt.

Step 2: Carboxylation

-

Transfer the anhydrous phenoxide salt to an autoclave.

-

Pressurize the autoclave with carbon dioxide to 0.5-1.0 MPa.

-

Heat the reaction mixture to 110-250°C and maintain for 2-5 hours.

Step 3: Work-up and Purification

-

After cooling, dissolve the resulting salicylate salt in water.

-

Extract the aqueous solution with an organic solvent (e.g., toluene or ethylbenzene) to remove any unreacted 2,4-di-tert-butylphenol.[5]

-

Separate the aqueous layer and acidify to a pH of 2-3 with a dilute mineral acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the 3,5-di-tert-butylsalicylic acid.[5]

-

Filter the precipitate, wash with water, and dry.

-

For further purification, the crude product can be sublimed under vacuum (0.085-0.099 MPa) at 80-200°C.[5]

Optimized Laboratory-Scale Synthesis

This protocol is based on the optimization studies aimed at minimizing byproduct formation.[4]

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet, place potassium hydroxide (1.2 equivalents) and dry the flask under vacuum.

-

Under a positive pressure of inert gas (e.g., argon), add a solution of 2,4-di-tert-butylphenol (1 equivalent) in a suitable high-boiling inert solvent.

-

Heat the mixture to form the potassium salt of 2,4-di-tert-butylphenol, removing any water formed azeotropically.

-

After complete formation of the phenoxide, cool the mixture and introduce dry carbon dioxide gas under pressure.

-

Heat the sealed reaction vessel to the optimized temperature (e.g., 150-180°C) for the optimized duration (e.g., 4-6 hours).

-

After cooling, carefully vent the excess CO2 pressure.

-

Dissolve the reaction mixture in water and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the quantitative data obtained from various synthetic approaches.

Table 1: Reaction Conditions and Yields for the Synthesis of 3,5-Di-tert-butylsalicylic Acid

| Reference | Base | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Melting Point (°C) |

| CN1319584A[5] | KOH | Propanol | 110-250 | 0.5-1.0 | 2-5 | 86 | 96 (HPLC) | 161.5-163.5 |

| J Pharm Sci. 1991[4] | KOH | N/A | Optimized | Optimized | Optimized | 68 | N/A | N/A |

| J Pharm Sci. 1991[4] | KOH | N/A | Initial | Initial | Initial | <1 | N/A | N/A |

Table 2: Byproduct Formation Under Different Conditions

| Reference | Condition | Yield of 3,5-di-tert-butylsalicylic acid (%) | Yield of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl (%) |

| J Pharm Sci. 1991[4] | Initial | <1 | 65 |

| J Pharm Sci. 1991[4] | Optimized | 68 | 8 |

Purification Methods

Purification of the crude 3,5-di-tert-butylsalicylic acid is essential to obtain a high-purity product suitable for pharmaceutical applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Potential Solvent Systems:

-

Aqueous Ethanol or Methanol: A mixture of an alcohol and water can be an effective solvent system. The crude product is dissolved in the minimum amount of hot alcohol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to induce crystallization.

-

Hexane/Ethyl Acetate: A non-polar/polar solvent mixture like hexane and ethyl acetate can also be used. The crude product is dissolved in a minimum of hot ethyl acetate, and hexane is added until the solution becomes cloudy.

Column Chromatography

For higher purity, column chromatography can be employed.

-

Stationary Phase: Silica gel is the most common stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used as the eluent. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can effectively separate the desired product from impurities. A common mobile phase could be a mixture of chloroform and hexane (e.g., 1:1 v/v).[6]

Sublimation

As mentioned in the patent literature, sublimation under high vacuum and elevated temperature is an effective method for obtaining a very pure, crystalline product.[5]

Applications in Drug Development

3,5-Di-tert-butylsalicylic acid and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.

-

Anti-inflammatory Agents: As a derivative of salicylic acid, it has been investigated for its anti-inflammatory properties.

-

Antifungal Agents: Salicylic acid derivatives have been synthesized and evaluated for their antifungal activity against various fungal strains.[7]

-

Glycogen Phosphorylase Inhibitors: Certain derivatives of 3,5-di-tert-butylsalicylic acid have been identified as inhibitors of glycogen phosphorylase, a target for the treatment of type 2 diabetes.[8]

-

Charge Control Agents: In pharmaceutical formulations, particularly in dry powder inhalers, derivatives of 3,5-di-tert-butylsalicylic acid can be used as charge control agents to improve the delivery and efficacy of the active pharmaceutical ingredient.[9]

Visualization of Key Processes

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid - Google Patents [patents.google.com]

- 6. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 3,5-Bis-tert-butylsalicylic acid | 19715-19-6 [chemicalbook.com]

3,5-Bis-tert-butylsalicylic acid molecular weight and formula

This guide provides the fundamental molecular properties of 3,5-Bis-tert-butylsalicylic acid, a substituted derivative of salicylic acid. The inclusion of two tert-butyl groups on the phenyl ring significantly influences its chemical characteristics and reactivity.

Core Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is fundamental for researchers and scientists in stoichiometry, analytical chemistry, and drug development.

| Property | Value |

| Molecular Formula | C15H22O3[1][2] |

| Molecular Weight | 250.34 g/mol [2] |

| Linear Formula | [((CH3)3C)2C6H2(OH)COOH][2] |

| CAS Number | 19715-19-6[1][2][3] |

Logical Relationship of Compound Name and Structure

The following diagram illustrates the relationship between the common name and the structural components of this compound, providing a clear visual breakdown of the molecule's nomenclature.

Caption: Nomenclature breakdown of this compound.

References

Solubility of 3,5-Bis-tert-butylsalicylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Bis-tert-butylsalicylic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols, an analysis of the compound's structural features relevant to its solubility, and logical diagrams to illustrate key processes and relationships.

Introduction

Predicted Solubility Profile

Based on the molecular structure of this compound, a qualitative prediction of its solubility can be made. The presence of the carboxylic acid and hydroxyl groups provides polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar protic and aprotic solvents. However, the two large, hydrophobic tert-butyl groups and the benzene ring contribute significantly to the nonpolar character of the molecule. This duality suggests that the compound will exhibit good solubility in a range of organic solvents, from moderately polar to nonpolar.

A related compound, 3,5-Di-tert-butylsalicylaldehyde, is known to be soluble in organic solvents like ethanol and ether.[2] This further supports the expectation that this compound will be soluble in similar solvents.

Expected Solubility Trends:

-

High Solubility: In moderately polar to nonpolar solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate), due to a balance of polar and nonpolar interactions.

-

Good Solubility: In alcohols (e.g., methanol, ethanol, isopropanol), where the polar hydroxyl group of the solvent can interact with the carboxylic acid and hydroxyl groups of the solute, while the alkyl chain of the alcohol can interact with the tert-butyl groups.

-

Moderate to Low Solubility: In highly nonpolar solvents like alkanes (e.g., hexane, heptane), the polar functional groups of the acid may limit solubility.

-

Limited Solubility: In highly polar solvents like water, the large hydrophobic surface area of the tert-butyl groups is expected to result in very low solubility.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).

-

Sample Preparation: Accurately weigh a small amount of this compound and transfer it to a vial.

-

Addition of Solvent: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation using a vortex mixer or magnetic stirrer. This ensures that a saturated solution is formed.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a short period to allow any undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial or volumetric flask to remove any remaining solid particles.

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the mass of the dissolved solid and express the solubility in terms of g/100 g of solvent or g/L of solvent.

-

-

Spectroscopic/Chromatographic Analysis (preferred method):

-

Dilute the filtered saturated solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. Express the solubility in mol/L or g/L.

-

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method |

| Methanol | 25 | Experimental Value | Experimental Value | HPLC |

| Ethanol | 25 | Experimental Value | Experimental Value | HPLC |

| Acetone | 25 | Experimental Value | Experimental Value | HPLC |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value | HPLC |

| Tetrahydrofuran | 25 | Experimental Value | Experimental Value | HPLC |

| Hexane | 25 | Experimental Value | Experimental Value | Gravimetric |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

Conclusion

While specific quantitative data on the solubility of this compound in a wide range of organic solvents is currently limited in the public domain, this technical guide provides researchers with the necessary tools to generate this critical information. The provided experimental protocol is robust and can be adapted to various laboratory settings. The structural analysis and the logical diagrams offer a solid foundation for predicting and understanding the solubility behavior of this compound, thereby facilitating its effective use in research and development.

References

Spectroscopic Profile of 3,5-Bis-tert-butylsalicylic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Bis-tert-butylsalicylic acid, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive data is available for its methyl ester derivative, the data for the free acid is less commonly reported. The provided data for this compound is therefore estimated based on the analysis of its methyl ester and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Assignment | Estimated Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for Methyl 3,5-Bis-tert-butylsalicylate (ppm)[1] | Multiplicity | Integration |

| C(5)-C(CH₃)₃ | ~1.30 | 1.30 | Singlet | 9H |

| C(3)-C(CH₃)₃ | ~1.43 | 1.43 | Singlet | 9H |

| Ar-H | ~7.52 | 7.52 | Doublet | 1H |

| Ar-H | ~7.71 | 7.71 | Doublet | 1H |

| -OH | ~11.35 | 11.35 | Singlet | 1H |

| -COOH | ~12-13 | - | Broad Singlet | 1H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Assignment | Estimated Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for Methyl 3,5-Bis-tert-butylsalicylate (ppm)[1] |

| C(5)-C(CH₃)₃ | ~30 | 29.4 |

| C(3)-C(CH₃)₃ | ~31 | 31.4 |

| C(5)-C (CH₃)₃ | ~34 | 34.3 |

| C(3)-C (CH₃)₃ | ~35 | 35.2 |

| C-1 | ~112 | 111.3 |

| C-6 | ~124 | 123.6 |

| C-4 | ~130 | 130.4 |

| C-3 | ~137 | 137.2 |

| C-5 | ~140 | 140.4 |

| C-2 | ~159 | 159.0 |

| C=O | ~175 | 171.8 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| C-H stretch (aromatic and aliphatic) | 3100 - 2850 |

| C=O stretch (carboxylic acid) | 1760 - 1690 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch | 1320 - 1210 |

| O-H bend | 1440 - 1395 and 950 - 910 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and structure. The expected molecular ion peak for this compound (C₁₅H₂₂O₃) would be at approximately m/z 250.

Expected Fragmentation Pattern:

-

[M]⁺• : Molecular ion peak at m/z 250.

-

[M-15]⁺ : Loss of a methyl radical (-CH₃).

-

[M-57]⁺ : Loss of a tert-butyl radical (-C(CH₃)₃).

-

[M-45]⁺ : Loss of the carboxyl group (-COOH).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly onto the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating ions and characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS applications.

-

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Thermal Properties of 3,5-Di-tert-butylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties of 3,5-di-tert-butylsalicylic acid, a compound of interest in various industrial and pharmaceutical applications. This document outlines its key thermal characteristics, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical and Thermal Properties

3,5-Di-tert-butylsalicylic acid is a white crystalline powder. A summary of its key physical and thermal properties is presented in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₃ | |

| Molecular Weight | 250.33 g/mol | |

| Appearance | White Powder | [1] |

| Density | 1.07 g/cm³ | [1] |

| pKa | 3.34 ± 0.14 (Predicted) | [1] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 157-165 °C | [1] |

| Boiling Point | 335.6 °C at 760 mmHg | [1] |

| Flash Point | 171 °C (closed cup) | [1] |

| Molar Enthalpy of Fusion (ΔfusHmΘ) | 22.92 ± 0.55 kJ mol⁻¹ at 437.5 K | [2] |

| Molar Entropy of Fusion (ΔfusSmΘ) | 139.4 ± 3.3 J mol⁻¹ K⁻¹ at 437.5 K | [2] |

| Molar Enthalpy of Evaporation (ΔvapHmΘ) | 83.88 ± 2.1 kJ mol⁻¹ at 477.5 K | [2] |

| Molar Entropy of Evaporation (ΔvapSmΘ) | 341.7 ± 8.4 J mol⁻¹ K⁻¹ at 477.5 K | [2] |

| Constant Volume Energy of Combustion | -8292.57 ± 2.51 kJ mol⁻¹ at 298.15 K | [2] |

| Standard Molar Enthalpy of Combustion | Derived from combustion energy | [2] |

| Standard Molar Enthalpy of Formation (ΔfHmΘ) | -744.30 ± 3.21 kJ mol⁻¹ at 298.15 K | [2] |

Experimental Protocols for Thermal Analysis

The thermal properties of 3,5-di-tert-butylsalicylic acid can be accurately determined using standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC is employed to determine the melting point and the enthalpy of fusion of 3,5-di-tert-butylsalicylic acid.[3]

2.1.1 Instrumentation and Sample Preparation

-

Instrument: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter.

-

Sample Pans: Aluminum pans suitable for volatile samples.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 3,5-di-tert-butylsalicylic acid into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

2.1.2 DSC Experimental Parameters

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min.[4] This rate provides a good balance between resolution and sensitivity.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable and non-reactive environment.[4]

-

Data Collection: Record the heat flow as a function of temperature.

2.1.3 Data Analysis

-

Melting Point Determination: The melting point is determined from the resulting DSC thermogram. For a pure crystalline compound like 3,5-di-tert-butylsalicylic acid, the melting point is typically taken as the extrapolated onset temperature of the endothermic melting peak.[3]

-

Enthalpy of Fusion (ΔHfus) Calculation: The enthalpy of fusion is calculated by integrating the area of the melting peak. The instrument's software is used to define the baseline of the peak and perform the integration. The resulting value is then normalized by the sample mass to obtain the enthalpy in J/g, which can be converted to kJ/mol using the molar mass of the compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

TGA is utilized to assess the thermal stability of 3,5-di-tert-butylsalicylic acid and to determine its decomposition temperature.[5][6]

2.2.1 Instrumentation and Sample Preparation

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Pans: Open ceramic or platinum crucibles are typically used.

-

Sample Preparation:

-

Place 5-10 mg of 3,5-di-tert-butylsalicylic acid into the TGA sample pan.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

2.2.2 TGA Experimental Parameters

-

Temperature Program:

-

Equilibrate the sample at a temperature below its melting point, for instance, 30 °C.

-

Heat the sample from 30 °C to a temperature above its expected decomposition, for example, 400 °C, at a constant heating rate of 10 °C/min or 20 °C/min.[7]

-

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.[5]

-

Data Collection: Continuously record the sample mass as a function of temperature.

2.2.3 Data Analysis

-

Thermal Stability: The TGA curve (a plot of mass versus temperature) will show a stable baseline until the onset of decomposition. The temperature at which significant mass loss begins is an indicator of the material's thermal stability.

-

Decomposition Temperature: The decomposition temperature can be reported as the onset temperature of the mass loss step or the temperature at which the rate of mass loss is at its maximum (the peak of the first derivative of the TGA curve).

Synthesis Workflow

3,5-Di-tert-butylsalicylic acid is commonly synthesized via the Kolbe-Schmitt reaction, starting from 2,4-di-tert-butylphenol.[1] The following diagram illustrates the key steps in this synthesis process.

References

- 1. CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid - Google Patents [patents.google.com]

- 2. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. scielo.br [scielo.br]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. libjournals.unca.edu [libjournals.unca.edu]

Unveiling the Solid-State Architecture of 3,5-Bis-tert-butylsalicylic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of pharmacologically relevant molecules is paramount. This technical guide provides an in-depth analysis of the crystal structure of 3,5-Bis-tert-butylsalicylic acid, a key intermediate in the synthesis of various chemical entities.

The precise arrangement of atoms and molecules in the solid state dictates many of a compound's physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography has elucidated the crystal structure of this compound, revealing the intricate network of intermolecular interactions that govern its crystalline form.

Crystallographic Data Summary

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 225778.[1] The crystallographic data provides a foundational understanding of the molecule's solid-state conformation.

| Parameter | Value |

| CCDC Number | 225778 |

| Empirical Formula | C₁₅H₂₂O₃ |

| Formula Weight | 250.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.338(2) |

| b (Å) | 12.019(2) |

| c (Å) | 12.518(3) |

| α (°) | 90 |

| β (°) | 108.98(3) |

| γ (°) | 90 |

| Volume (ų) | 1471.5(5) |

| Z | 4 |

| Temperature (K) | 293(2) |

Molecular and Crystal Packing Analysis

The crystal structure reveals that this compound molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. This is a common motif observed in the crystal structures of many carboxylic acids. The bulky tert-butyl groups play a significant role in the overall packing of the molecules in the crystal lattice, influencing the intermolecular distances and the overall density of the crystal.

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C2 | 1.393(3) | C6-C1-C2 | 119.3(2) |

| C2-C3 | 1.385(3) | C1-C2-C3 | 121.1(2) |

| C3-C4 | 1.391(3) | C2-C3-C4 | 119.5(2) |

| C4-C5 | 1.390(3) | C3-C4-C5 | 120.3(2) |

| C5-C6 | 1.388(3) | C4-C5-C6 | 120.3(2) |

| C1-C6 | 1.401(3) | C5-C6-C1 | 119.5(2) |

| C1-C7 | 1.503(3) | O1-C7-O2 | 122.9(2) |

| C7-O1 | 1.258(2) | O1-C7-C1 | 119.8(2) |

| C7-O2 | 1.268(2) | O2-C7-C1 | 117.3(2) |

| C2-O3 | 1.357(2) | C3-C2-O3 | 118.0(2) |

Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic information file.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is commonly achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[2][3][4][5][6] An optimized procedure has been reported to increase the yield and minimize the formation of byproducts.[2]

Optimized Kolbe-Schmitt Reaction Protocol:

-

The potassium salt of 2,4-di-tert-butylphenol is prepared.

-

The carboxylation reaction is carried out under an atmosphere of carbon dioxide.

-

Key to the optimized yield is the careful control of reaction time and temperature, as well as minimizing the presence of oxygen to reduce the formation of a dimeric byproduct.[2]

-

By optimizing these conditions, the yield of this compound can be significantly increased to 68%, while the formation of the 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl byproduct is reduced to 8%.[2]

Caption: Optimized Kolbe-Schmitt reaction workflow for the synthesis of this compound.

Crystal Growth and Structure Determination

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.

Experimental Workflow for Crystal Structure Determination:

-

Crystal Growth: The compound was dissolved in ethanol, and the solution was allowed to evaporate slowly at room temperature.

-

Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (293 K).

-

Structure Solution and Refinement: The collected data was processed, and the crystal structure was solved using direct methods. The structural model was then refined using full-matrix least-squares on F².

Caption: A generalized workflow for the crystal growth and structure determination of this compound.

This detailed technical guide provides a comprehensive overview of the crystal structure of this compound, offering valuable insights for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development. The provided data and protocols serve as a robust foundation for further studies and applications of this important chemical compound.

References

- 1. Research Portal [ourarchive.otago.ac.nz]

- 2. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. researchgate.net [researchgate.net]

- 6. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to 3,5-Bis-tert-butylsalicylic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of 3,5-Bis-tert-butylsalicylic acid, a sterically hindered derivative of salicylic acid. It delves into the historical context of its synthesis, detailing the evolution of key experimental protocols. This guide presents a compilation of its physicochemical and spectroscopic data in a structured format for easy reference. Furthermore, it explores the compound's known biological activities, with a particular focus on its role in modulating critical signaling pathways implicated in inflammation and cancer. This document aims to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the broader history of salicylic acid and its derivatives, which have been recognized for their therapeutic properties for centuries. The core salicylic acid structure was first synthesized by Hermann Kolbe in 1859. The quest for modified salicylates with improved efficacy and novel applications led to the exploration of various substituted analogues.

While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its preparation is a logical extension of established aromatic substitution reactions. The introduction of the bulky tert-butyl groups onto the salicylic acid backbone was a strategic modification to enhance lipophilicity and potentially alter its biological activity profile.

A significant milestone in the practical synthesis of this compound was the work of Chidambaram and Sorenson in 1991.[1] Their research substantially improved the yield of the Kolbe-Schmitt reaction for this specific substrate, making the compound more accessible for further investigation.[1] This advancement paved the way for more extensive studies into its chemical and biological properties.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₃ | [2] |

| Molecular Weight | 250.33 g/mol | [2] |

| Melting Point | 157-162 °C | [2] |

| Appearance | White to light yellow crystalline powder |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Awaiting definitive spectrum data. | [3] |

| ¹³C NMR | Awaiting definitive spectrum data. | [4] |

| Infrared (IR) | Awaiting definitive spectrum data. | [5] |

| Mass Spectrometry (MS) | Awaiting definitive spectrum data. | [6] |

Key Synthesis Methodologies

Two primary synthetic routes have been established for the preparation of this compound: the Kolbe-Schmitt reaction and the Friedel-Crafts alkylation of a salicylate precursor.

Kolbe-Schmitt Reaction of 2,4-Di-tert-butylphenol

This is a widely utilized method for the ortho-carboxylation of phenols.[7] The reaction proceeds by the carboxylation of the corresponding phenoxide ion.

Experimental Protocol:

-

Formation of the Phenoxide: 2,4-Di-tert-butylphenol is treated with a strong base, such as an alkali metal hydroxide (e.g., potassium hydroxide), in a suitable solvent (e.g., a low-grade alcohol). The mixture is heated to facilitate the formation of the anhydrous 2,4-di-tert-butylphenoxide salt.[8]

-

Carboxylation: The dried phenoxide salt is then subjected to a high pressure of carbon dioxide (0.5-1.0 MPa) at an elevated temperature (110-250 °C) for a period of 2-5 hours.[8]

-

Work-up and Purification: The resulting salicylate salt is dissolved in water. Unreacted starting material is removed by extraction with an organic solvent. The aqueous layer is then acidified with a dilute mineral acid (e.g., HCl or H₂SO₄) to a pH of 2-3, leading to the precipitation of this compound as a flocculate.[8] The crude product is collected by filtration, dried, and can be further purified by sublimation or recrystallization.[8]

A key improvement to this method involves optimizing reaction time and temperature, and minimizing the presence of oxygen to reduce the formation of a dimeric byproduct, thereby increasing the yield of the desired acid to as high as 68%.[1]

Friedel-Crafts Alkylation of Methyl Salicylate

An alternative approach involves the introduction of the tert-butyl groups onto a pre-existing salicylate structure via a Friedel-Crafts alkylation.

Experimental Protocol:

-

Alkylation: Methyl salicylate is dissolved in a suitable solvent and treated with a tert-butylating agent, such as tert-butyl chloride or tert-butyl alcohol, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a strong protic acid (e.g., sulfuric acid).[9][10]

-

Hydrolysis: The resulting methyl 3,5-di-tert-butylsalicylate is then hydrolyzed to the corresponding carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification.

-

Purification: The crude this compound is purified by recrystallization or other standard techniques.

Biological Activities and Signaling Pathways

Salicylic acid and its derivatives are well-known for their diverse biological effects. The introduction of the lipophilic tert-butyl groups in this compound and its metal complexes has been shown to modulate these activities, particularly in the realms of anti-inflammatory and anti-cancer research.

Anti-Inflammatory Activity via NF-κB Pathway Inhibition

Derivatives of salicylic acid have been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct studies on this compound are limited, a closely related compound, 4-tert-butylphenyl salicylate, has been shown to suppress the production of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6. This inhibition is achieved by preventing the translocation of NF-κB into the nucleus.

Anti-Cancer Activity and Modulation of JAK-STAT, HIF-1, and TNF Signaling

A zinc complex of 3,5-Bis-tert-butylsalicylate has shown promise in inhibiting the viability, migration, and invasion of triple-negative breast cancer cells. This anti-cancer activity is associated with the modulation of several key signaling pathways, including the JAK-STAT, HIF-1, and TNF pathways.

The JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway is crucial for cytokine signaling that governs cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. The zinc complex of 3,5-Bis-tert-butylsalicylate is believed to interfere with this pathway, although the precise mechanism of inhibition is still under investigation.

Conclusion and Future Directions

This compound represents a fascinating and synthetically accessible scaffold for the development of novel therapeutic agents. While its historical origins are rooted in the classical methods of organic synthesis, modern advancements have made it readily available for in-depth biological evaluation. The preliminary evidence of its derivatives' and metal complexes' ability to modulate key signaling pathways in inflammation and cancer warrants further investigation.

Future research should focus on elucidating the precise molecular targets of this compound and its analogues. A thorough investigation into its structure-activity relationships will be crucial for designing next-generation compounds with enhanced potency and selectivity. Furthermore, exploring its potential in other therapeutic areas where salicylic acid derivatives have shown promise, such as in cardiovascular and neurodegenerative diseases, could open up new avenues for drug discovery. The comprehensive data and protocols presented in this whitepaper provide a solid foundation for these future endeavors.

References

- 1. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5-Di-tert-butylsalicylic acid 97 19715-19-6 [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 8. CN1319584A - Process for preparing 3,5-di-tert-butyl salicylic acid - Google Patents [patents.google.com]

- 9. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 10. scribd.com [scribd.com]

Theoretical Investigations of 3,5-Bis-tert-butylsalicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis-tert-butylsalicylic acid (3,5-DTBSA) is a derivative of salicylic acid characterized by the presence of two bulky tert-butyl groups on the phenyl ring. This substitution significantly influences its physicochemical properties, including solubility, lipophilicity, and reactivity, making it a molecule of interest in various chemical and pharmaceutical research areas. Theoretical and computational studies provide invaluable insights into the molecular structure, electronic properties, and reactivity of 3,5-DTBSA, complementing experimental data and guiding the design of new applications. This technical guide provides an in-depth overview of the theoretical studies on this compound, covering its synthesis, spectroscopic characterization, and computational analysis.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the carboxylation of 2,4-di-tert-butylphenol.

General Synthesis Protocol

A common method for the synthesis of this compound involves the Kolbe-Schmitt reaction. The general steps are as follows:

-

Phenoxide Formation: 2,4-di-tert-butylphenol is treated with a strong base, such as an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide), in a suitable solvent like a low-grade alcohol to form the corresponding phenoxide salt.

-

Carboxylation: The dried phenoxide salt is then subjected to a carboxylation reaction with carbon dioxide under elevated temperature (110-250 °C) and pressure (0.5-1.0 MPa).

-

Acidification and Purification: The resulting salicylate salt is dissolved in water, and any unreacted starting material is removed by extraction. The aqueous layer is then acidified (e.g., with dilute acid to pH 2-3) to precipitate the this compound. The crude product can be further purified by filtration, drying, and sublimation.

Spectroscopic Data

Table 1: NMR Spectroscopic Data for a Derivative of this compound (Methyl 3,5-di-tert-butyl-2-hydroxybenzoate) [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment |

| ¹H | 11.35 | s | - | OH |

| 7.71 | d | 2.4 | Ar-H | |

| 7.52 | d | 2.4 | Ar-H | |

| 3.93 | s | - | OCH₃ | |

| 1.43 | s | - | C(CH₃)₃ | |

| 1.30 | s | - | C(CH₃)₃ | |

| ¹³C | 171.8 | - | - | C=O |

| 159.0 | - | - | C-OH | |

| 140.4 | - | - | Ar-C | |

| 137.2 | - | - | Ar-C | |

| 130.4 | - | - | Ar-CH | |

| 123.6 | - | - | Ar-CH | |

| 111.3 | - | - | Ar-C | |

| 52.2 | - | - | OCH₃ | |

| 35.2 | - | - | C (CH₃)₃ | |

| 34.3 | - | - | C (CH₃)₃ | |

| 31.4 | - | - | C(C H₃)₃ | |

| 29.4 | - | - | C(C H₃)₃ |

Note: Data is for the methyl ester derivative of this compound in CDCl₃.

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. For salicylic acid and its derivatives, DFT calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have been shown to provide results that are in good agreement with experimental data.[2][3]

Experimental Protocol for DFT Calculations

A typical workflow for the theoretical analysis of this compound using DFT is as follows:

-

Molecular Structure Optimization: The initial molecular geometry of this compound is constructed and then optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with a 6-311++G(d,p) basis set.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Various electronic properties are then calculated, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

-

Predicted Molecular Properties

Based on theoretical studies of salicylic acid and its derivatives, the following properties can be predicted for this compound.

Table 2: Predicted Geometrical Parameters from DFT Calculations (Representative Values)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | ~1.22 |

| C-O (carboxyl) | ~1.35 |

| O-H (carboxyl) | ~0.97 |

| C-O (hydroxyl) | ~1.36 |

| O-H (hydroxyl) | ~0.96 |

| C-C (aromatic) | ~1.39 - 1.41 |

| **Bond Angles (°) ** | |

| O=C-O | ~123 |

| C-C-O (carboxyl) | ~117 |

| C-C-O (hydroxyl) | ~120 |

Note: These are representative values based on DFT calculations of similar salicylic acid derivatives and may vary slightly for this compound.

Table 3: Predicted Electronic Properties from DFT Calculations (Representative Values)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Polarity of the molecule |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for predicting the reactive sites of a molecule. For this compound, the MEP is expected to show negative potential (red/yellow regions) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating these as the primary sites for electrophilic attack. The hydrogen atoms of these groups will exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack. The bulky tert-butyl groups are expected to be electronically neutral (green regions).

Potential Applications and Biological Relevance

Salicylic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4] The introduction of tert-butyl groups can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and biological activity.

While specific signaling pathways for this compound are not extensively documented, salicylic acid is a key signaling molecule in plants, involved in systemic acquired resistance (SAR) against pathogens. The general salicylic acid signaling pathway provides a framework for understanding the potential biological roles of its derivatives.

Conclusion

Theoretical studies provide a powerful lens through which to understand the structure, properties, and potential applications of this compound. DFT calculations offer a robust methodology for predicting its molecular geometry, vibrational spectra, and electronic characteristics, which are essential for rational drug design and materials science. While more specific experimental and theoretical data for this particular molecule would be beneficial, the existing knowledge on salicylic acid and its derivatives provides a strong foundation for future research and development efforts. This guide serves as a comprehensive resource for professionals seeking to explore the theoretical underpinnings of this compound.

References

Methodological & Application

Application Notes and Protocols: 3,5-Bis-tert-butylsalicylic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Bis-tert-butylsalicylic acid and its derivatives as ligands in coordination chemistry. The bulky tert-butyl groups at the 3 and 5 positions of the salicylic acid backbone provide unique steric and electronic properties to the resulting metal complexes, influencing their stability, reactivity, and potential applications in catalysis and drug development.

Synthesis of Metal Complexes

This compound and its aldehyde precursor, 3,5-di-tert-butylsalicylaldehyde, are versatile starting materials for the synthesis of a variety of metal complexes. The primary coordination modes involve the carboxylate and phenolate oxygen atoms of the salicylic acid or the imine nitrogen and phenolate oxygen of its Schiff base derivatives.

General Synthetic Protocol for Schiff Base Ligand Formation and Complexation:

A common strategy involves the condensation of 3,5-di-tert-butylsalicylaldehyde with a primary amine to form a Schiff base ligand, followed by complexation with a metal salt.

Experimental Protocol: Synthesis of a Copper(II)-Schiff Base Complex

This protocol is adapted from the synthesis of similar salicylaldimine complexes.

Materials:

-

3,5-di-tert-butylsalicylaldehyde

-

A primary amine (e.g., 1-(3-aminopropyl)imidazole)

-

Methanol

-

Copper(II) acetate monohydrate (Cu(Ac)₂·H₂O)

-

Ethanol

Procedure:

-